1,3-Dimethylimidazolium bicarbonate

Übersicht

Beschreibung

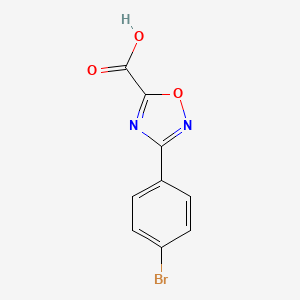

1,3-Dimethylimidazolium bicarbonate is a compound with the molecular formula C6H10N2O3 . It belongs to the class of imidazole-based ionic liquids . The imidazole ring is a five-membered ring composed of two nitrogen atoms and three carbon atoms, with methyl groups substituted at positions 1 and 3 of the nitrogen atoms .

Synthesis Analysis

The synthesis of 1,3-Dimethylimidazolium-2-carboxylate, a related compound, has been reported. It is formed in good yield as the reaction product resulting from both N-alkylation and C-carboxylation of 1-methylimidazole with dimethyl carbonate . This synthesis method could potentially be adapted for the synthesis of this compound.Molecular Structure Analysis

The molecular structure of 1,3-Dimethylimidazolium-2-carboxylate, a related compound, has been studied. The crystal structure of the zwitterion exhibits π-stacked rings and two-dimensional sheets constructed by hydrogen bonds from imidazolium-ring hydrogens to the carboxylate group .Chemical Reactions Analysis

1,3-Dimethylimidazolium-2-carboxylate has been found to be a highly active and selective catalyst for the preparation of ethylene glycol via the hydrolysis of ethylene carbonate . This suggests that this compound could also have potential applications as a catalyst in similar reactions.Wissenschaftliche Forschungsanwendungen

Neutron Diffraction Studies

1,3-Dimethylimidazolium bicarbonate has been examined using neutron diffraction techniques. Hardacre et al. (2003) analyzed 1,3-dimethylimidazolium chloride, a related ionic liquid, through neutron diffraction to develop a structural model. This research is significant as it reveals insights into the charge ordering and local order of such ionic liquids, resembling their solid-state structures (Hardacre et al., 2003).

Crystal Structure Analysis

Abu-Rayyan et al. (2008) investigated 1,3-Di-tert-butyl-4,5-dimethylimidazolium bicarbonate, a derivative of this compound. Their research focused on understanding the crystal structure and formation of dimeric bicarbonate anions. Such studies are essential for comprehending the molecular interactions and bonding within these compounds (Abu-Rayyan et al., 2008).

Ionic Liquid Synthesis and Applications

The synthesis of ionic liquids involving 1,3-dimethylimidazolium compounds has been extensively studied. Verdía et al. (2017) reported an educational experiment for undergraduate chemistry students, demonstrating the use of an ionic liquid as a solvent and catalyst in organic reactions. Such experiments highlight the practical applications of ionic liquids in green chemistry and provide students with hands-on experience in innovative chemical research (Verdía et al., 2017).

Liquid Structure and Stability Analysis

Research on the liquid structure of various ionic liquids, including those based on 1,3-dimethylimidazolium, has been conducted to understand their stability and properties. For example, Deetlefs et al. (2006) used neutron diffraction to determine the liquid structure of 1,3-dimethylimidazolium bis[(trifluoromethyl)sulfonyl]amide. Such studies are crucial for the development of new ionic liquids with specific characteristics and applications (Deetlefs et al., 2006).

Wirkmechanismus

The mechanism of action of 1,3-Dimethylimidazolium-2-carboxylate in the synthesis of ionic liquids involves two competing reactions: isomerisation and decarboxylation . The ability to control both pathways allows this methodology to be used as an effective, green, waste-free approach to readily prepare a wide range of ionic liquids in high yields .

Safety and Hazards

The safety data sheet for 1,3-Dimethylimidazolium bicarbonate suggests that it should be handled with care to avoid contact with skin and eyes, and to avoid breathing in dust, mist, gas, or vapours . It is classified as a hazardous substance, with risk statements indicating potential health hazards .

Zukünftige Richtungen

The future directions for research on 1,3-Dimethylimidazolium bicarbonate and related compounds could include further systematic studies on their electrochemical properties and molecular structure . Additionally, the development of efficient, cheap, and recyclable catalysts for reactions under mild reaction conditions is a very attractive topic in green chemistry .

Eigenschaften

IUPAC Name |

1,3-dimethylimidazol-1-ium;hydrogen carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.CH2O3/c1-6-3-4-7(2)5-6;2-1(3)4/h3-5H,1-2H3;(H2,2,3,4)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCNWHQKGUZEDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

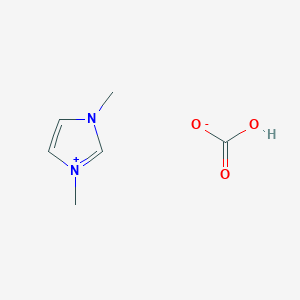

CN1C=C[N+](=C1)C.C(=O)(O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657805 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

945017-57-2 | |

| Record name | 1,3-Dimethyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-1H-[1,3]dioxolo[4,5-F]indazole](/img/structure/B3310096.png)